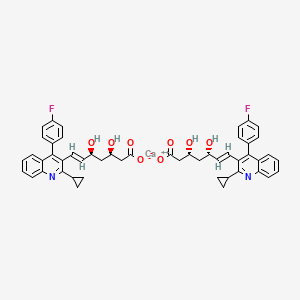

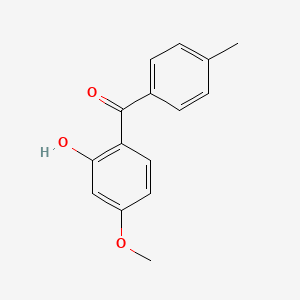

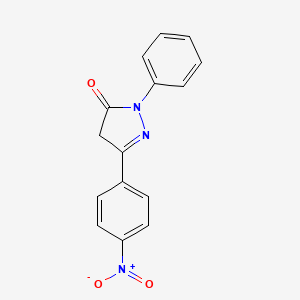

5-(4-nitrophenyl)-2-phenyl-4H-pyrazol-3-one

Übersicht

Beschreibung

TCS PrP Inhibitor 13 ist eine chemische Verbindung, die für ihre Antiprionaktivität bekannt ist. Sie wirkt als Inhibitor des zellulären Prionproteins (PrPC) und ist besonders effektiv bei der Verhinderung der Anhäufung von protease-resistentem Prionprotein (PrPres). Diese Verbindung hat ein bedeutendes Potenzial gezeigt, um Apoptose in Schwannoma-Zellen zu induzieren und die Proliferation von Prion-infizierten Zellen zu reduzieren .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

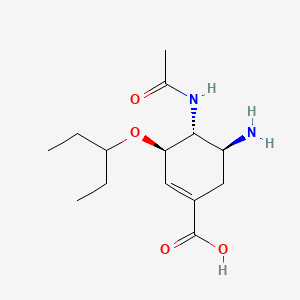

Die Synthese von TCS PrP Inhibitor 13 beinhaltet die Bildung eines Pyrazolon-Derivats. Die wichtigsten Schritte umfassen die Reaktion von 4-Nitrobenzaldehyd mit Phenylhydrazin zur Bildung eines Hydrazon-Zwischenprodukts, das dann cyclisiert wird, um die Pyrazolon-Kernstruktur zu erzeugen. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Ethanol oder Dimethylsulfoxid (DMSO) und können eine Erwärmung erfordern, um den Cyclisierungsprozess zu ermöglichen .

Industrielle Produktionsmethoden

Die industrielle Produktion von TCS PrP Inhibitor 13 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehört die präzise Kontrolle von Temperatur, Lösungsmittelzusammensetzung und Reaktionszeit. Das Endprodukt wird mit Techniken wie Umkristallisation oder Chromatographie gereinigt, um den gewünschten Reinheitsgrad zu erreichen .

Chemische Reaktionsanalyse

Arten von Reaktionen

TCS PrP Inhibitor 13 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins von reaktiven funktionellen Gruppen wie der Nitrogruppe und dem Pyrazolonring. Diese Reaktionen können nukleophile Substitution umfassen, bei der Nukleophile die Nitrogruppe ersetzen, und elektrophile Substitution, bei der Elektrophile den aromatischen Ring angreifen .

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit TCS PrP Inhibitor 13 verwendet werden, sind Nukleophile wie Amine und Thiole sowie Elektrophile wie Halogene. Die Reaktionen werden typischerweise unter milden Bedingungen durchgeführt, oft bei Raumtemperatur oder leicht erhöhten Temperaturen, in Lösungsmitteln wie Ethanol oder DMSO .

Hauptprodukte

Die Hauptprodukte, die aus den Reaktionen von TCS PrP Inhibitor 13 entstehen, hängen von den verwendeten spezifischen Reagenzien ab. Beispielsweise kann eine nukleophile Substitution mit einem Amin zur Bildung eines amino-substituierten Pyrazolon-Derivats führen, während eine elektrophile Substitution mit einem Halogen eine halogenierte Pyrazolon-Verbindung erzeugen kann .

Wissenschaftliche Forschungsanwendungen

TCS PrP Inhibitor 13 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Wirkmechanismus

TCS PrP Inhibitor 13 entfaltet seine Wirkung, indem er die Anhäufung von protease-resistentem Prionprotein (PrPres) hemmt. Er bindet an das zelluläre Prionprotein (PrPC) und verhindert dessen Umwandlung in die pathogene Form. Diese Hemmung führt zu einer Reduktion des Prionprotein-Spiegels und induziert Apoptose in Prion-infizierten Zellen. Die Verbindung beeinflusst auch verschiedene Signalwege, einschließlich der Reduktion der Gesamt-ERK1/2-, pAKT- und Gesamt-FAK-Spiegel und der Erhöhung der Spaltung von Caspase-3 .

Wirkmechanismus

Target of Action

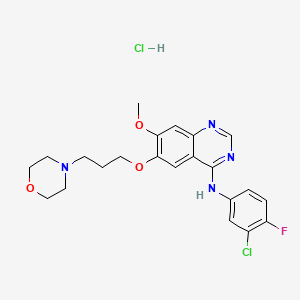

TCS PRP Inhibitor 13, also known as 3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5(4H)-one or 5-(4-nitrophenyl)-2-phenyl-4H-pyrazol-3-one, is primarily targeted towards the cellular prion protein (PrP^C) . PrP^C is a cell surface protein that is ubiquitously expressed in various tissues, with the highest expression in the nervous system .

Mode of Action

TCS PRP Inhibitor 13 acts as an antiprion agent, inhibiting the accumulation of the protease-resistant form of prion protein (PrP-res) . It shows an IC50 value of 3 nM in both ScN2a and F3 cell lines . This suggests that the compound has a high affinity for its target, effectively inhibiting the function of PrP^C and PrP-res.

Biochemical Pathways

It is known that the compound significantly reduces levels of total erk1/2, pakt, total fak, cyclin d1, prp^c and significantly increases expression of cleaved caspase-3 . This suggests that the compound may affect multiple signaling pathways, including those involved in cell proliferation and apoptosis .

Result of Action

TCS PRP Inhibitor 13 has been shown to induce apoptosis in Schwannoma cells . This suggests that the compound may have potential therapeutic applications in the treatment of diseases characterized by abnormal cell proliferation.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of TCS PrP Inhibitor 13 involves the formation of a pyrazolone derivative. The key steps include the reaction of 4-nitrobenzaldehyde with phenylhydrazine to form a hydrazone intermediate, which is then cyclized to produce the pyrazolone core structure. The reaction conditions typically involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of TCS PrP Inhibitor 13 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent composition, and reaction time. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level .

Analyse Chemischer Reaktionen

Types of Reactions

TCS PrP Inhibitor 13 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the nitro group and the pyrazolone ring. These reactions can include nucleophilic substitution, where nucleophiles replace the nitro group, and electrophilic substitution, where electrophiles attack the aromatic ring .

Common Reagents and Conditions

Common reagents used in the reactions involving TCS PrP Inhibitor 13 include nucleophiles like amines and thiols, as well as electrophiles such as halogens. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, in solvents like ethanol or DMSO .

Major Products

The major products formed from the reactions of TCS PrP Inhibitor 13 depend on the specific reagents used. For example, nucleophilic substitution with an amine can result in the formation of an amino-substituted pyrazolone derivative, while electrophilic substitution with a halogen can produce a halogenated pyrazolone compound .

Wissenschaftliche Forschungsanwendungen

TCS PrP Inhibitor 13 has a wide range of scientific research applications:

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

TCS PrP Inhibitor 12: Ein weiteres Pyrazolon-Derivat mit ähnlicher Antiprionaktivität, aber unterschiedlichen strukturellen Merkmalen.

GN8: Eine Verbindung, die für ihre Fähigkeit bekannt ist, die Prionprotein-Aggregation zu hemmen.

Einzigartigkeit

TCS PrP Inhibitor 13 zeichnet sich durch seine hohe Wirksamkeit aus, mit einem IC50-Wert von 3 nM in Prion-infizierten Zelllinien. Seine Fähigkeit, Apoptose in Schwannoma-Zellen zu induzieren und den Prionprotein-Spiegel zu senken, macht ihn zu einem wertvollen Werkzeug in der Prionforschung und bei potenziellen therapeutischen Anwendungen .

Eigenschaften

IUPAC Name |

5-(4-nitrophenyl)-2-phenyl-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O3/c19-15-10-14(11-6-8-13(9-7-11)18(20)21)16-17(15)12-4-2-1-3-5-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDAVFKZPGQEGDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NN(C1=O)C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372801 | |

| Record name | ST51035799 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34320-83-7 | |

| Record name | ST51035799 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.